4-Methoxy-6-(trifluoromethoxy)quinoline
Overview
Description
4-Methoxy-6-(trifluoromethoxy)quinoline is a quinoline derivative characterized by the presence of methoxy and trifluoromethoxy groups at the 4 and 6 positions, respectively. Quinoline derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(trifluoromethoxy)quinoline typically involves the Suzuki–Miyaura cross-coupling reaction. This method employs dichlorobis(triphenylphosphine)palladium(II) as a catalyst and involves the coupling of 6-bromo-8-methoxyquinoline with trifluoromethoxyphenylboronic acid . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura cross-coupling reaction is scalable and widely used in industrial settings for the synthesis of various quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(trifluoromethoxy)quinoline undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
4-Methoxy-6-(trifluoromethoxy)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: It serves as a probe in biological studies to understand the interactions of quinoline derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets. For instance, in antimalarial applications, quinoline derivatives interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death . The trifluoromethoxy group enhances the compound’s ability to interact with its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the trifluoromethoxy group and has different biological activities.
4-Trifluoromethoxyquinoline: Lacks the methoxy group at the 6 position and exhibits different reactivity and biological properties.
Uniqueness
4-Methoxy-6-(trifluoromethoxy)quinoline is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential therapeutic effects compared to similar compounds .
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethoxy)quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-16-10-4-5-15-9-3-2-7(6-8(9)10)17-11(12,13)14/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUHDMXDPPKIAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278377 | |
Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874880-27-0 | |
Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874880-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-(trifluoromethoxy)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401278377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.